molecular formula C19H21N3O3 B2588175 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034301-58-9

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2588175
CAS No.: 2034301-58-9
M. Wt: 339.395
InChI Key: ISIDHUWFDPPTJW-UHFFFAOYSA-N
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Description

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Affinity for σ-Receptors

A series of spiropiperidines, including derivatives similar to the specified compound, have been prepared and investigated for their affinity towards σ1- and σ2-receptors. These studies, conducted through radioligand binding assays, highlighted that certain structural variations, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, significantly enhance the σ1-receptor affinity. Notably, the benzyl-3-methoxy derivatives were among the most potent σ1-ligands, indicating their potential in the development of selective σ-receptor ligands with applications in neuropharmacology and potentially in the treatment of certain neurological disorders (Maier & Wünsch, 2002).

Molecular Interaction Studies

Research focusing on the molecular interactions of similar compounds with CB1 cannabinoid receptors has been conducted to understand their binding and activity profiles. These studies involve detailed conformational analyses and development of pharmacophore models, contributing to the design of receptor-specific ligands with potential therapeutic applications in areas such as pain management, mood disorders, and neurodegenerative diseases (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds bearing the benzofuran and pyrazole moieties have provided insights into their chemical properties, stability, and reactivity. Studies on compounds like HMBPP have explored their spectral properties, non-linear optical (NLO) behavior, and thermodynamic stability, suggesting potential applications in materials science, particularly in the development of novel optical materials and sensors (Halim & Ibrahim, 2022).

Antimicrobial Activity

Research on novel heterocyclic compounds derived from similar structures has demonstrated significant antimicrobial activity. These findings support the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Okasha et al., 2022).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21-12-14(11-20-21)15-7-3-4-9-22(15)19(23)17-10-13-6-5-8-16(24-2)18(13)25-17/h5-6,8,10-12,15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIDHUWFDPPTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.